![molecular formula C13H22ClNO2 B13739165 2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride CAS No. 20809-02-3](/img/structure/B13739165.png)
2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a hydroxypropyl group attached to a phenoxyethyl-dimethylazanium chloride moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride typically involves the reaction of 2-(1-hydroxypropyl)phenol with ethylene oxide, followed by quaternization with dimethyl sulfate or methyl chloride. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and ensures consistent quality .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted phenoxy derivatives .
Aplicaciones Científicas De Investigación
2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. It can also interact with cell membranes, altering their permeability and affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 2-[2-(1-hydroxyethyl)phenoxy]ethyl-dimethylazanium;chloride
- 2-[2-(1-hydroxybutyl)phenoxy]ethyl-dimethylazanium;chloride
- 2-[2-(1-hydroxyisopropyl)phenoxy]ethyl-dimethylazanium;chloride
Uniqueness
2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride is unique due to its specific hydroxypropyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications where precise control over reactivity and selectivity is required .
Propiedades
Número CAS |
20809-02-3 |
|---|---|
Fórmula molecular |
C13H22ClNO2 |
Peso molecular |
259.77 g/mol |
Nombre IUPAC |
2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C13H21NO2.ClH/c1-4-12(15)11-7-5-6-8-13(11)16-10-9-14(2)3;/h5-8,12,15H,4,9-10H2,1-3H3;1H |
Clave InChI |
WWFSMXXSMREMIJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=CC=CC=C1OCC[NH+](C)C)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



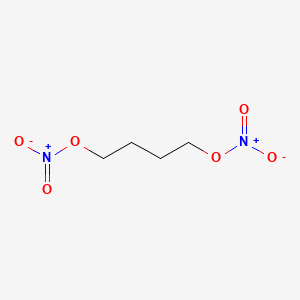
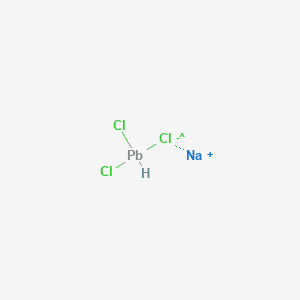

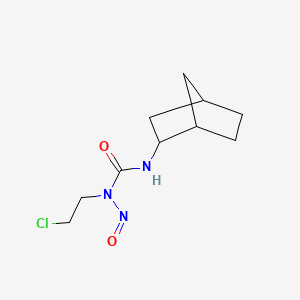

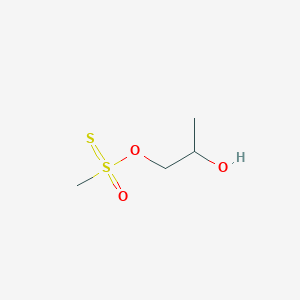
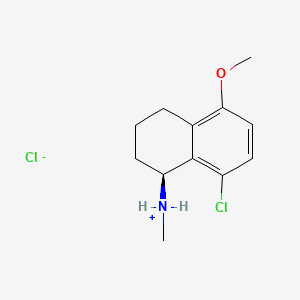

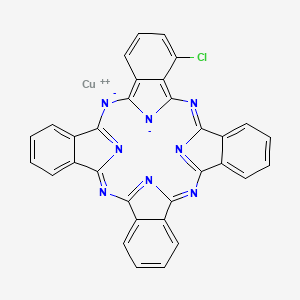
![[6-benzyl-2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B13739144.png)

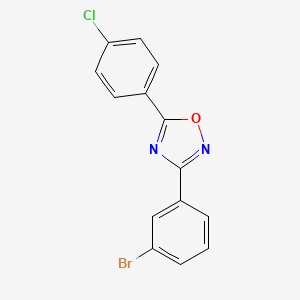
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
